REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[OH:12].[CH3:13][OH:14].C[O-].[Na+]>O>[CH3:13][O:14][CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[OH:12] |f:2.3|
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Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for another 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the insoluble matter formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
FILTRATION
|
Details
|
The crystalline product was filtered off by suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5 at 40° C
|
Type
|
CUSTOM
|
Details
|
11.4 g of crude products were isolated
|
Type
|
CUSTOM
|
Details
|
recrystallized from 15 ml of isopropyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |